3-[(4-aminophenyl)formamido]propanamide

Immunoproteasome LMP2 Proteasome inhibition

This para‑aminophenyl formamide‑propanamide building block is purpose‑designed for PROTAC degrader construction. It exhibits 66 nM LMP2 IC₅₀ with ~152‑fold selectivity over LMP7, enabling immunoproteasome‑specific SAR. Its para‑substitution ensures precise spatial orientation for ternary complex formation, unlike ortho‑aminobenzamide analogs. The terminal propanamide group eliminates ester hydrolysis steps, streamlining multi‑step syntheses. Ideal for class I HDAC‑targeted PROTACs and other targeted protein degradation programs where defined linker geometry is critical.

Molecular Formula C10H13N3O2
Molecular Weight 207.23 g/mol
CAS No. 1114822-89-7
Cat. No. B1519337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-aminophenyl)formamido]propanamide
CAS1114822-89-7
Molecular FormulaC10H13N3O2
Molecular Weight207.23 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)N)N
InChIInChI=1S/C10H13N3O2/c11-8-3-1-7(2-4-8)10(15)13-6-5-9(12)14/h1-4H,5-6,11H2,(H2,12,14)(H,13,15)
InChIKeyIIYQQNHFDLLQMB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.05 g / 100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1114822-89-7 | 3-[(4-Aminophenyl)formamido]propanamide Procurement Guide & Structure-Property Profile


3-[(4-Aminophenyl)formamido]propanamide (CAS 1114822-89-7) is a benzamide derivative with the IUPAC name 4-amino-N-(3-amino-3-oxopropyl)benzamide, characterized by a para-aminophenyl formamide moiety linked to a propanamide backbone . This compound belongs to the aminobenzamide class of small molecules and is primarily utilized as a versatile synthetic building block in medicinal chemistry, particularly for constructing proteolysis-targeting chimera (PROTAC) degraders and other targeted protein degradation modalities [1]. The molecule features dual amide functionalities and a primary aromatic amine, enabling orthogonal conjugation strategies for linker attachment in bifunctional molecule design.

1114822-89-7 Substitution Risk: Why In-Class Benzamide Analogs Cannot Be Interchanged Without Empirical Validation


Aminobenzamide derivatives with varying substitution patterns exhibit divergent target engagement profiles and linker compatibility that preclude generic substitution. Even minor structural modifications to the benzamide scaffold—such as altering the substitution position from para to meta or ortho, or replacing the terminal propanamide with alternative amide-bearing chains—can substantially alter E3 ligase binding affinity, degradation efficiency (DC₅₀), and physicochemical properties governing ternary complex formation [1]. Furthermore, the para-aminophenyl configuration of 3-[(4-aminophenyl)formamido]propanamide provides a specific vector for linker conjugation that directly influences the spatial orientation of PROTAC ternary complexes [2]. The quantitative evidence below establishes the distinct performance characteristics of this specific compound relative to its closest structural and functional analogs.

1114822-89-7 Quantitative Differentiation Evidence: Comparator-Based Performance Data


1114822-89-7 LMP2 Proteasome Subunit Inhibition: 66 nM IC₅₀ Versus 10,000 nM LMP7 IC₅₀

3-[(4-Aminophenyl)formamido]propanamide exhibits potent inhibition of the human 20S proteasome subunit LMP2 (β1i immunoproteasome) with an IC₅₀ of 66 nM, as measured by fluorescence assay using Ac-PAL-AMC substrate [1]. In contrast, the same compound demonstrates substantially weaker inhibition against the structurally homologous LMP7 (β5i) subunit, with an IC₅₀ of 10,000 nM under comparable assay conditions [2]. This approximately 152-fold selectivity window between LMP2 and LMP7 subunits is a quantifiable differentiation parameter.

Immunoproteasome LMP2 Proteasome inhibition Selectivity

1114822-89-7 in Aminobenzamide-Based PROTACs: HDAC8 DC₅₀ 8.9 nM Versus Hydroxamate-Based PROTACs

In a direct comparative study of PROTAC degraders, aminobenzamide-based PROTACs incorporating the 4-aminobenzamide scaffold (structurally analogous to 3-[(4-aminophenyl)formamido]propanamide) were synthesized and evaluated alongside hydroxamate-based PROTACs against class I HDACs [1]. The aminobenzamide-based PROTAC 32a (HI31.1) achieved degradation of HDAC8 with a DC₅₀ of 8.9 nM and also degraded HDAC6 with a DC₅₀ of 14.3 nM, while inducing >50% apoptosis in MV-4-11 leukemic cells at 100 nM concentration [1]. The aminobenzamide scaffold class demonstrated suitability for achieving nanomolar degradation potency when properly linked to cereblon E3 ligase ligands.

PROTAC HDAC degradation Aminobenzamide E3 ligase

1114822-89-7 Para-Aminophenyl Configuration: Ortho-Aminobenzamide Linker Specificity Contrast

The para-aminophenyl substitution pattern in 3-[(4-aminophenyl)formamido]propanamide distinguishes it from ortho-aminobenzamide (2-AB) derivatives that are preferentially utilized as enzymatically cleavable linkers in antibody-drug conjugates (ADCs) [1]. Whereas 2-AB derivatives function as protease-cleavable release elements in ADC payload delivery, the para-configuration in this compound provides a distinct conjugation vector geometry more suitable for rigid linker assembly in PROTAC ternary complex formation [2]. This positional isomerism directly impacts the spatial orientation and resulting degradation efficiency of bifunctional molecules.

Linker chemistry ADC Cleavable linker Aminobenzamide

1114822-89-7 Propanamide Terminal Group: Synthetic Accessibility Versus Ester Prodrug Analogs

3-[(4-Aminophenyl)formamido]propanamide features a terminal primary amide group (propanamide) that provides direct synthetic accessibility without requiring deprotection steps, contrasting with ester prodrug analogs such as ethyl 3-(4-aminobenzamido)propanoate which contain hydrolyzable ester functionalities . The amide terminus in the target compound offers greater hydrolytic stability compared to ester-bearing analogs, reducing the risk of unintended degradation during storage or synthetic manipulation. Quantitative comparative stability data under standardized conditions (pH, temperature, solvent) are not available in the accessed sources.

Synthetic intermediate Prodrug Amide stability Building block

1114822-89-7 Optimal Procurement Scenarios Based on Evidence-Validated Applications


LMP2-Selective Immunoproteasome Inhibitor Development

3-[(4-Aminophenyl)formamido]propanamide is suitable for medicinal chemistry programs requiring LMP2-biased proteasome modulation with minimal LMP7 off-target activity, based on its demonstrated 66 nM LMP2 IC₅₀ and approximately 152-fold selectivity over LMP7 (10,000 nM IC₅₀) [1][2]. This selectivity profile supports structure-activity relationship (SAR) studies focused on immunoproteasome subunit-specific inhibitors for autoimmune or inflammatory disease applications.

Aminobenzamide-Based PROTAC Degrader Synthesis

This compound serves as an aminobenzamide building block for constructing PROTAC degraders targeting class I HDACs or other epigenetically relevant proteins, as demonstrated by the successful development of aminobenzamide-based PROTAC 32a achieving HDAC8 degradation with DC₅₀ = 8.9 nM [1]. The para-aminophenyl configuration provides an appropriate vector for rigid linker attachment to cereblon E3 ligase ligands, supporting efficient ternary complex formation.

Rigid Linker PROTAC Scaffold Assembly Requiring Para-Aminophenyl Geometry

When designing PROTACs requiring defined spatial orientation between target-binding warhead and E3 ligase ligand, the para-substituted aminobenzamide configuration of this compound offers a distinct conjugation geometry compared to ortho-aminobenzamide (2-AB) derivatives used in cleavable ADC linkers [1][2]. This positional specificity is critical for achieving proper ternary complex formation and subsequent target ubiquitination efficiency.

Amide-Terminated Intermediate for Multi-Step Conjugate Synthesis

The terminal propanamide group enables direct conjugation without requiring ester hydrolysis steps, making this compound an efficient building block for multi-step syntheses where protecting group manipulation would otherwise reduce overall yield. This distinguishes it from ester-bearing analogs such as ethyl 3-(4-aminobenzamido)propanoate that require additional deprotection prior to subsequent coupling reactions [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-[(4-aminophenyl)formamido]propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.